沙罗格列扎镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saroglitazar magnesium is a novel pharmaceutical compound primarily used for the treatment of type 2 diabetes mellitus and dyslipidemia. It is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPAR alpha and PPAR gamma subtypes. This dual action helps in managing blood glucose levels and lipid profiles, making it a unique therapeutic agent .
科学研究应用
Saroglitazar magnesium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of dual PPAR agonists on lipid metabolism.
Biology: Research focuses on its role in modulating gene expression related to lipid and glucose metabolism.
Medicine: It is extensively studied for its therapeutic potential in treating type 2 diabetes mellitus, dyslipidemia, non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis
作用机制
Saroglitazar is an insulin sensitizer. It acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR). Agonist action on PPARα lowers high blood triglycerides, and agonist action on PPARγ improves insulin resistance and consequently lowers blood sugar .
未来方向
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of saroglitazar magnesium involves multiple steps, starting from the preparation of the core pyrrole structure. The process includes the following key steps:
Formation of the Pyrrole Core: The pyrrole core is synthesized through a reaction involving a substituted benzaldehyde and an amine, followed by cyclization.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance its pharmacological properties.
Magnesium Salt Formation: The final step involves the formation of the magnesium salt of saroglitazar, which enhances its stability and bioavailability.
Industrial Production Methods: Industrial production of saroglitazar magnesium follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high purity and yield, with stringent quality control measures to maintain consistency. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
化学反应分析
Types of Reactions: Saroglitazar magnesium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of saroglitazar, which may have different pharmacological properties .
相似化合物的比较
Pioglitazone: A PPAR gamma agonist used for the treatment of type 2 diabetes mellitus.
Fenofibrate: A PPAR alpha agonist used for the treatment of hypertriglyceridemia.
Comparison:
Pioglitazone vs. Saroglitazar Magnesium: While pioglitazone primarily targets PPAR gamma, saroglitazar magnesium targets both PPAR alpha and PPAR gamma, providing a broader therapeutic effect on both lipid and glucose metabolism.
Fenofibrate vs. Saroglitazar Magnesium: Fenofibrate targets PPAR alpha and is effective in reducing triglycerides, but it does not have the glucose-lowering effects seen with saroglitazar magnesium.
Saroglitazar magnesium stands out due to its dual action on both PPAR alpha and PPAR gamma, making it a unique and versatile therapeutic agent for managing complex metabolic disorders .
属性
IUPAC Name |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFZCVPOSZDMK-YPPDDXJESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H56MgN2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
901.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639792-20-3 |
Source
|
Record name | Saroglitazar magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAROGLITAZAR MAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。